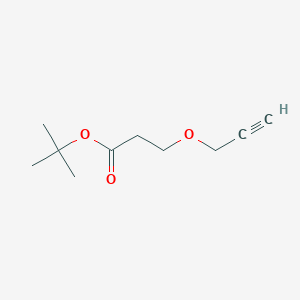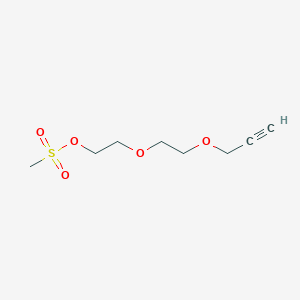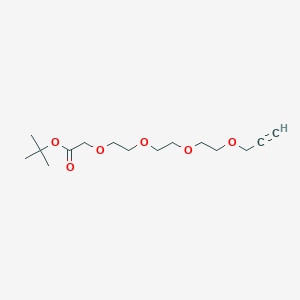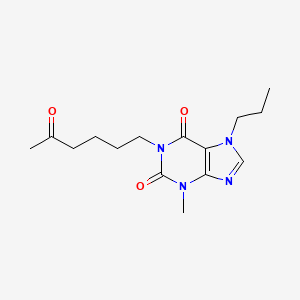
PF 750
Overview
Description
PF 750, also known as N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide, is a potent, time-dependent, and irreversible inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide. This compound has shown high selectivity for FAAH, making it a valuable tool in biochemical research .
Mechanism of Action
PF 750, also known as N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) .
Target of Action
The primary target of this compound is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme that degrades lipid amides, including the endogenous cannabinoid anandamide and the sleep-inducing molecule oleamide .
Mode of Action
This compound acts as a covalent inhibitor of FAAH, modifying the enzyme’s active site serine nucleophile . This modification inhibits FAAH activity, leading to an increase in the levels of anandamide, a neurotransmitter that modulates a wide range of physiological processes in the central nervous system .
Biochemical Pathways
By inhibiting FAAH, this compound affects the endocannabinoid system, a signaling pathway that plays a crucial role in various physiological processes, including pain suppression, anti-proliferation of cancer cells, enhancement of feeding behavior, and generation of motivation and pleasure .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using physiologically based pharmacokinetic (PBPK) models . These models were developed to characterize the observed clinical pharmacokinetics of this compound at doses of 400 and 750 mg .
Result of Action
The inhibition of FAAH by this compound leads to an increase in anandamide levels, which can result in analgesic, anxiolytic, and anti-inflammatory phenotypes . This makes this compound a potential therapeutic strategy for the treatment of pain and other neurological-related or inflammatory disorders .
Biochemical Analysis
Biochemical Properties
PF 750 acts as a potent, time-dependent, irreversible inhibitor of FAAH . It achieves this through a covalent modification of the enzyme’s active site serine nucleophile . This interaction with FAAH is highly selective, with this compound showing no discernable off-site activity up to concentrations of 500 µM .
Cellular Effects
The inhibition of FAAH by this compound leads to an increase in the levels of fatty acid amides, such as anandamide . These molecules are endogenous ligands for cannabinoid receptors, and their increased presence can lead to a variety of cellular effects. For example, anandamide is known to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through the covalent carbamylation of FAAH’s serine nucleophile . This modification inhibits the enzyme’s activity, preventing it from hydrolyzing fatty acid amides . As a result, the levels of these molecules increase, leading to enhanced signaling through cannabinoid receptors .
Temporal Effects in Laboratory Settings
This compound is a time-dependent inhibitor of FAAH, with its potency increasing with longer preincubation times . For example, when preincubated with recombinant human FAAH for 5 minutes, this compound has an IC50 value of 0.6 µM. This decreases to 0.016 µM when the preincubation time is increased to 60 minutes .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not available in the current literature, it is known that FAAH inhibitors in general can have dose-dependent effects. For example, higher doses might lead to more pronounced increases in fatty acid amide levels and thus stronger physiological effects. Very high doses could potentially lead to off-target effects or toxicity .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid amides. By inhibiting FAAH, it prevents the breakdown of these molecules, leading to their accumulation . This can affect metabolic flux and metabolite levels, particularly in pathways involving endocannabinoids .
Transport and Distribution
Given its role as a FAAH inhibitor, it is likely that it is transported to wherever FAAH is present, which includes various tissues throughout the body .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever FAAH is found within cells. FAAH is an integral membrane protein, so this compound would be expected to localize to the same membrane-bound compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF 750 can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Core: The synthesis begins with the preparation of the piperidine core, which involves the reaction of appropriate starting materials under controlled conditions.
Quinoline Attachment: The quinoline moiety is introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with the piperidine intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable carboxylating agent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
PF 750 primarily undergoes the following types of reactions:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as quinoline derivatives and piperidine intermediates.
Carboxylation: Reagents like carboxylating agents under controlled temperature and pH conditions.
Major Products
The major product of interest is this compound itself, which is obtained after the final carboxamide formation step. By-products may include unreacted starting materials and side products from intermediate steps.
Scientific Research Applications
PF 750 has a wide range of applications in scientific research:
Chemistry: Used as a selective inhibitor in studies involving FAAH and related enzymes.
Biology: Helps in understanding the role of FAAH in the metabolism of fatty acid amides.
Medicine: Investigated for its potential therapeutic applications in conditions related to the endocannabinoid system, such as pain and inflammation.
Industry: Utilized in the development of new pharmacological agents targeting FAAH
Comparison with Similar Compounds
Similar Compounds
URB597: Another FAAH inhibitor, but with lower selectivity and potency compared to PF 750.
OL-135: A reversible FAAH inhibitor with different pharmacokinetic properties.
JZL184: Inhibits monoacylglycerol lipase (MAGL) but not FAAH, providing a different mechanism of action.
Uniqueness of this compound
This compound stands out due to its high selectivity and irreversible inhibition of FAAH. It shows no discernible off-target activity even at high concentrations, making it a highly specific tool for studying FAAH-related pathways .
Properties
IUPAC Name |
N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(24-20-7-2-1-3-8-20)25-12-10-17(11-13-25)14-18-15-19-6-4-5-9-21(19)23-16-18/h1-9,15-17H,10-14H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIODYGOZWZNCAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648906 | |
| Record name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959151-50-9 | |
| Record name | PF-750 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959151509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PF-750 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7756CPP14K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-750 a unique inhibitor of fatty acid amide hydrolase (FAAH)?
A1: Unlike other FAAH inhibitors, PF-750 exhibits remarkable selectivity for FAAH over other mammalian serine hydrolases. [] This is attributed to its unique mechanism of action. While most serine hydrolases primarily hydrolyze esters and thioesters, FAAH can also hydrolyze C(O)-N bonds. PF-750 leverages this unique ability, forming a covalent bond with the active site serine nucleophile of FAAH, leading to time-dependent and highly specific inhibition. [, ]
Q2: How does the structure of PF-750 contribute to its selectivity for human FAAH?
A2: A crystal structure of humanized rat FAAH complexed with PF-750 reveals key interactions. [] The quinoline moiety of PF-750 forms specific interactions with residues unique to the human FAAH active site, explaining its selectivity. This structural insight is invaluable for designing future FAAH inhibitors with improved potency and species selectivity for potential therapeutic applications. []
Q3: Has PF-750 been explored for dual-targeting strategies?
A3: Yes, researchers have investigated PF-750 as a starting point for developing dual inhibitors targeting both FAAH and soluble epoxide hydrolase (sEH). [] This dual-targeting approach aims to enhance the efficacy of pain treatment by simultaneously inhibiting two enzymes involved in pain regulation. Modifications to the PF-750 scaffold led to compounds with improved potency for both targets, highlighting the potential of this strategy. []
Q4: Does PF-750 undergo hydrolysis by FAAH like some other β-lactam-based inhibitors?
A4: Interestingly, PF-750 does not undergo hydrolysis by FAAH. [] Studies using LC/MS analysis demonstrated that while PF-750 interacts with and inhibits hFAAH, the enzyme does not open the β-lactam ring of PF-750. This finding contrasts with the hydrolysis observed when β-lactam inhibitors are incubated with other serine hydrolases, suggesting a distinct mechanism of interaction between PF-750 and FAAH. []
Q5: What is the significance of studying the structure-activity relationship (SAR) of PF-750?
A5: Understanding the SAR of PF-750 is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. [] By systematically modifying different structural elements of PF-750, researchers can identify the key functional groups responsible for its interactions with FAAH and explore modifications that could enhance its therapeutic potential.
Q6: Are there any studies investigating the in vivo effects of PF-750?
A6: While specific in vivo efficacy data for PF-750 was not found within the provided research abstracts, one study mentions the successful development of a dual FAAH/sEH inhibitor derived from the PF-750 scaffold with promising pharmacokinetic properties and in vivo target engagement in mice. [] This suggests that PF-750 and its analogs hold potential for in vivo applications.
Q7: What is the potential impact of PF-750 on future pain management strategies?
A7: PF-750, as a highly selective and potent FAAH inhibitor, provides a valuable tool for studying FAAH and its role in pain, inflammation, and other CNS disorders. [] Its unique mechanism of action and the insights gained from its structure-activity relationship studies can guide the development of novel therapeutics targeting FAAH with improved efficacy and safety profiles for managing pain and other conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















